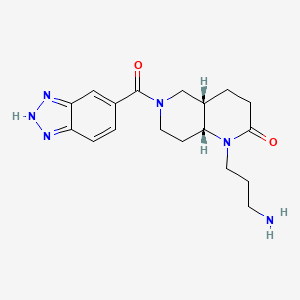![molecular formula C15H21NO2 B5318084 N-[1-(4-ethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5318084.png)
N-[1-(4-ethylphenyl)ethyl]tetrahydro-2-furancarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-ethylphenyl)ethyl]tetrahydro-2-furancarboxamide, also known as EPEF, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
N-[1-(4-ethylphenyl)ethyl]tetrahydro-2-furancarboxamide acts as a modulator of ion channels, specifically the voltage-gated potassium channel Kv4.2. This channel plays a critical role in regulating the activity of neurons in the brain, and this compound has been found to enhance its function.
Biochemical and Physiological Effects:
This compound has been found to increase the firing rate of neurons in the brain, indicating that it has a stimulatory effect on neural activity. It has also been found to enhance the release of certain neurotransmitters, such as dopamine and acetylcholine.
実験室実験の利点と制限
The advantages of using N-[1-(4-ethylphenyl)ethyl]tetrahydro-2-furancarboxamide in lab experiments include its ability to modulate ion channels in the brain, which could have implications for the study of neurological disorders. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy.
将来の方向性
There are several future directions for research on N-[1-(4-ethylphenyl)ethyl]tetrahydro-2-furancarboxamide, including:
1. Investigating its potential use in the treatment of neurological disorders, such as Parkinson's disease and epilepsy.
2. Studying its effects on other ion channels in the brain, and how these effects may be modulated.
3. Exploring its potential use as a tool for studying neural activity in the brain, such as in the development of new imaging techniques.
4. Investigating its potential use in the development of new drugs for neurological disorders.
Conclusion:
This compound is a promising compound that has been studied for its potential applications in scientific research. Its ability to modulate ion channels in the brain makes it a promising candidate for further investigation, particularly in the field of neuroscience. While there are limitations to its use, the potential benefits of studying this compound are significant, and there are several future directions for research that could lead to new treatments for neurological disorders.
合成法
The synthesis of N-[1-(4-ethylphenyl)ethyl]tetrahydro-2-furancarboxamide involves several steps, starting with the reaction between 4-ethylphenylacetic acid and ethylamine to form N-ethyl-4-ethylphenylacetamide. This intermediate is then reacted with furfuryl chloride to produce this compound.
科学的研究の応用
N-[1-(4-ethylphenyl)ethyl]tetrahydro-2-furancarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a modulatory effect on the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.
特性
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-12-6-8-13(9-7-12)11(2)16-15(17)14-5-4-10-18-14/h6-9,11,14H,3-5,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKWRKJYTWXEFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199652 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B5318004.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318010.png)
![3-{[(4-methoxy-2-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5318014.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5318018.png)

![4-[(dimethylamino)methyl]-1-[5-(4-morpholinylmethyl)-3-furoyl]-4-azepanol](/img/structure/B5318028.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5318032.png)
![N'-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}-N,N-dimethylurea](/img/structure/B5318044.png)
![4-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5318054.png)
![N-cyclopropyl-2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide](/img/structure/B5318075.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5318093.png)
![methyl 2-[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5318100.png)
![N-{4-[({4-[2-(2-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}propanamide](/img/structure/B5318111.png)